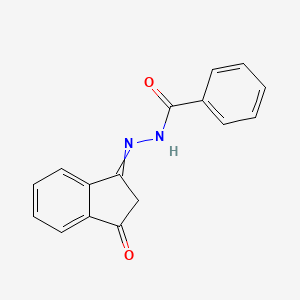
N'-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of an indene moiety fused with a benzohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide typically involves the condensation reaction between 3-oxo-2,3-dihydro-1H-indene-1-carbaldehyde and benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Hydrazine derivatives with reduced nitrogen functionalities.
Substitution: Substituted hydrazones with various functional groups attached to the nitrogen.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic solar cells and light-emitting diodes.
Mechanism of Action
The mechanism by which N’-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide exerts its effects is primarily through its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The indene moiety may also contribute to its ability to intercalate with DNA, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)isonicotinohydrazide
- 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)propanedinitrile
- 5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene acetate
Uniqueness
N’-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide is unique due to its specific structural features, such as the indene moiety fused with a benzohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H12N2O2 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
N-[(3-oxoinden-1-ylidene)amino]benzamide |
InChI |
InChI=1S/C16H12N2O2/c19-15-10-14(12-8-4-5-9-13(12)15)17-18-16(20)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20) |
InChI Key |
PMNYBSWWDQKGSH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NNC(=O)C2=CC=CC=C2)C3=CC=CC=C3C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


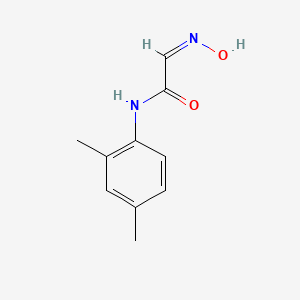
![N'-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11726457.png)

![3-[5-(Hydroxymethyl)pyridin-2-yl]propanoic acid](/img/structure/B11726471.png)
![Oxo({2-oxo-2-[(oxovanadio)oxy]acetyl}oxy)vanadium](/img/structure/B11726487.png)
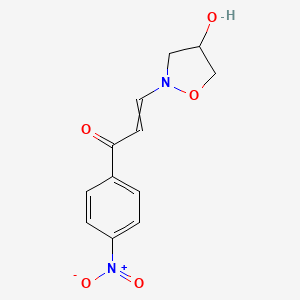
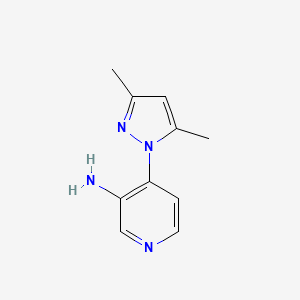
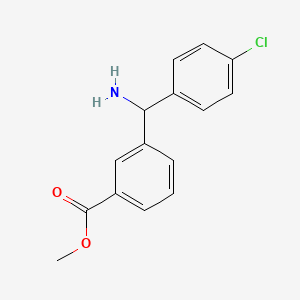
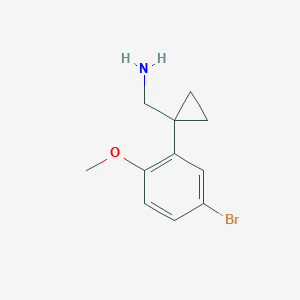
![3-[(2-Methylpropyl)carbamoyl]prop-2-enoic acid](/img/structure/B11726498.png)
![2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B11726500.png)
![(2S)-2-[N-(3,5-dimethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11726510.png)
![ethyl 3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate](/img/structure/B11726516.png)
![2-(ethylsulfanyl)-5-{[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl}-1-methyl-1H-imidazole](/img/structure/B11726540.png)
